4-(2-Aminoethoxy)benzamide 4-(2-Aminoethoxy)benzamide
Brand Name: Vulcanchem
CAS No.: 50714-69-7
VCID: VC3803910
InChI: InChI=1S/C9H12N2O2/c10-5-6-13-8-3-1-7(2-4-8)9(11)12/h1-4H,5-6,10H2,(H2,11,12)
SMILES: C1=CC(=CC=C1C(=O)N)OCCN
Molecular Formula: C9H12N2O2
Molecular Weight: 180.2 g/mol

4-(2-Aminoethoxy)benzamide

CAS No.: 50714-69-7

Cat. No.: VC3803910

Molecular Formula: C9H12N2O2

Molecular Weight: 180.2 g/mol

* For research use only. Not for human or veterinary use.

4-(2-Aminoethoxy)benzamide - 50714-69-7

Specification

CAS No. 50714-69-7
Molecular Formula C9H12N2O2
Molecular Weight 180.2 g/mol
IUPAC Name 4-(2-aminoethoxy)benzamide
Standard InChI InChI=1S/C9H12N2O2/c10-5-6-13-8-3-1-7(2-4-8)9(11)12/h1-4H,5-6,10H2,(H2,11,12)
Standard InChI Key MHIAMONBYDFGFO-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C(=O)N)OCCN
Canonical SMILES C1=CC(=CC=C1C(=O)N)OCCN

Introduction

Chemical Characteristics and Physicochemical Properties

Structural and Molecular Features

4-(2-Aminoethoxy)benzamide consists of a benzamide core substituted with a 2-aminoethoxy group at the fourth position. The molecule’s planar aromatic ring and flexible ethoxyamine side chain contribute to its solubility in polar solvents and reactivity in synthetic pathways . Key molecular descriptors include:

PropertyValueSource
Molecular FormulaC₉H₁₂N₂O₂
Molecular Weight180.20 g/mol
Density1.183 g/cm³
Boiling Point372.8°C at 760 mmHg
Flash Point207.5°C
LogP (Partition Coefficient)1.52
PSA (Polar Surface Area)78.34 Ų

The compound’s moderate lipophilicity (LogP = 1.52) and high polar surface area (78.34 Ų) suggest balanced membrane permeability and solubility, making it suitable for further derivatization in drug discovery .

Synthesis and Chemical Reactivity

Synthetic Routes

The synthesis of 4-(2-aminoethoxy)benzamide typically begins with 4-hydroxybenzamide, which undergoes alkylation with 2-chloroethylamine hydrochloride under basic conditions. A patented method (US4081447 A1) describes the reaction of 4-(bromomethyl)benzoic acid esters with ethanolamine derivatives, followed by hydrolysis to yield the target compound . Key steps include:

  • Alkylation:

    • 4-Hydroxybenzamide + 2-chloroethylamine → 4-(2-chloroethoxy)benzamide

    • Reagents: K₂CO₃, DMF, 60°C, 12 hours.

  • Amination:

    • Substitution of the chloride with ammonia via nucleophilic displacement:

      • 4-(2-chloroethoxy)benzamide + NH₃ → 4-(2-aminoethoxy)benzamide

      • Conditions: Ethanol, reflux, 24 hours.

Reactivity and Derivative Formation

The primary amine group in the 2-aminoethoxy side chain enables diverse functionalization:

  • Acylation: Reacts with acyl chlorides to form amide derivatives.

  • Epoxide Ring-Opening: Patent literature documents its reaction with 5-(2,3-epoxy)propoxy-3,4-dihydrocarbostyril to generate spirocyclic compounds with potential bioactivity.

  • Coordination Chemistry: The amine and amide groups may act as ligands for metal ions, though specific complexes remain unreported in available literature .

Applications in Materials Science and Drug Development

Polymer Chemistry

The reactive amine group facilitates incorporation into polymeric matrices:

  • Epoxy Resins: Serves as a curing agent, enhancing crosslinking density and thermal stability.

  • Dendrimers: Acts as a branching unit in dendritic architectures for drug delivery systems .

Pharmacophore Modeling

Quantum mechanical calculations on 4-(2-aminoethoxy)benzamide reveal:

  • Electrostatic Potential: Negative charge localization at the amide oxygen, favoring hydrogen bonding with biological targets.

  • Conformational Flexibility: The ethoxyamine chain adopts gauche and anti-periplanar conformations, enabling adaptive binding .

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